Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18331975
InChI: InChI=1S/C13H21NO5/c1-5-18-10(16)13(7-6-9(15)8-13)14-11(17)19-12(2,3)4/h5-8H2,1-4H3,(H,14,17)
SMILES:
Molecular Formula: C13H21NO5
Molecular Weight: 271.31 g/mol

Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate

CAS No.:

Cat. No.: VC18331975

Molecular Formula: C13H21NO5

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate -

Specification

Molecular Formula C13H21NO5
Molecular Weight 271.31 g/mol
IUPAC Name ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclopentane-1-carboxylate
Standard InChI InChI=1S/C13H21NO5/c1-5-18-10(16)13(7-6-9(15)8-13)14-11(17)19-12(2,3)4/h5-8H2,1-4H3,(H,14,17)
Standard InChI Key BUWIARJERIXJTL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1(CCC(=O)C1)NC(=O)OC(C)(C)C

Introduction

Structural and Chemical Properties

Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate features a cyclopentane ring substituted with an ester group (ethyl carboxylate), a Boc-protected amine, and a ketone at the 3-position. The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during synthesis. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₃H₂₁NO₅
Molecular Weight271.31 g/mol
Boiling PointNot reported (predicted high) *
Density~1.1 g/cm³ (estimated) *
SolubilityOrganic solvents (e.g., DMF)

*Data inferred from structurally related tert-butyl esters .

The compound’s stereochemistry and functional groups make it amenable to further modifications, such as reductions, alkylations, or cyclizations, as demonstrated in synthetic pathways for RyR2 inhibitors and spirocyclic compounds .

Synthesis and Reaction Pathways

The synthesis of ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate typically involves sequential protection and functionalization steps:

Boc Protection of Cyclopentane Derivatives

A common route starts with ethyl cyclopent-3-ene-carboxylate, which undergoes epoxidation and subsequent ring-opening to introduce hydroxyl and amino groups. The amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, yielding the Boc-aminocyclopentane intermediate .

Oxidation to Introduce the Ketone

The hydroxyl group at the 3-position is oxidized to a ketone using agents like Jones reagent or Dess-Martin periodinane. This step is critical for generating the 3-oxo moiety, which participates in subsequent conjugate additions or cyclizations .

Key Patent Applications

A 2024 patent (EP4410773A2) highlights its role in synthesizing (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid, a candidate for treating neurological disorders. The compound serves as a precursor in a seven-step process involving Friedel-Crafts alkylation and deprotection .

Applications in Drug Discovery

Ryanodine Receptor (RyR2) Inhibitors

Research on RyR2 inhibitors for cardiac arrhythmias utilizes structurally related Boc-protected cyclopentane derivatives. While not directly cited, ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate’s ketone and ester groups are pivotal in forming spiroketal intermediates, which enhance binding to RyR2 .

Anthelmintic and Antimicrobial Agents

Analogous ethyl 3-oxo-carboxylates demonstrate notable bioactivity. For instance, ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives exhibit MIC values as low as 0.073 mg/ml against Staphylococcus aureus and Klebsiella pneumoniae, suggesting potential for antibiotic development .

SupplierPurityPackagingPrice (USD)
Aladdin Scientific≥97%100 mg to 5 g$179.90–3,001.90
VulcanChemResearch-gradeCustom quantitiesQuote-based

Handling requires standard laboratory precautions: use in well-ventilated areas, avoidance of direct contact, and storage at 2–8°C . It is strictly labeled for research use, excluding medical applications .

Future Perspectives

The versatility of ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate positions it as a cornerstone in synthesizing complex therapeutics. Ongoing studies on spirocyclic compounds and enantioselective catalysis (e.g., thiourea-mediated Michael additions) may expand its utility in creating chiral intermediates . Furthermore, its role in RyR2 inhibitor development underscores potential cardiovascular applications .

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